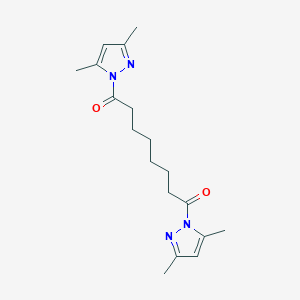![molecular formula C15H12ClNO2S B352997 3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one CAS No. 852698-34-1](/img/structure/B352997.png)
3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one, also known as CBE, is a synthetic compound that has been extensively studied for its potential use in scientific research. CBE is a benzothiazolone derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with 2-aminobenzenethiol to form the target compound.
Starting Materials
4-chlorophenol, 1 equivalent, solid,
ethylene oxide, 1.2 equivalents, gas,
2-aminobenzenethiol, 1 equivalent, solid,
sodium hydroxide, catalytic, solid,
water, solvent, liquid,
Reaction
4-chlorophenol is reacted with ethylene oxide in the presence of a catalytic amount of sodium hydroxide to form 2-(4-chlorophenoxy)ethanol., 4-chlorophenol, 1 equivalent, ethylene oxide, 1.2 equivalents, sodium hydroxide, catalytic, water, solvent, heating and stirring, high.
2-(4-chlorophenoxy)ethanol is reacted with 2-aminobenzenethiol in the presence of a base to form 3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one., 2-(4-chlorophenoxy)ethanol, 1 equivalent, 2-aminobenzenethiol, 1 equivalent, base (e.g. sodium hydroxide), stoichiometric, water, solvent, heating and stirring, high.
Wirkmechanismus
3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one's mechanism of action involves the inhibition of PTPs, which leads to the activation of downstream signaling pathways. This activation has been found to have a variety of effects on cellular processes, including the regulation of cell growth, differentiation, and apoptosis.
Biochemische Und Physiologische Effekte
3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one has been found to exhibit a range of biochemical and physiological effects, including the regulation of glucose metabolism and the inhibition of tumor cell growth. In addition, 3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one has been found to have anti-inflammatory properties, making it a promising candidate for the treatment of autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one in scientific research is its high purity, which allows for accurate and reproducible results. However, 3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one's mechanism of action is still not fully understood, and further research is needed to fully elucidate its effects on cellular processes.
Zukünftige Richtungen
There are a number of promising future directions for research on 3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one, including the identification of new PTP targets and the development of more selective inhibitors. In addition, 3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one's potential use in the treatment of autoimmune disorders and cancer warrants further investigation, and its effects on glucose metabolism may have implications for the treatment of diabetes. Overall, 3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one's unique properties make it a promising candidate for a variety of scientific research applications.
Wissenschaftliche Forschungsanwendungen
3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one has been extensively studied for its potential use in a variety of scientific research applications. One of the most promising areas of research involves the study of 3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one's mechanism of action, which has been found to involve the inhibition of protein tyrosine phosphatases (PTPs). PTPs play a key role in regulating cellular signaling pathways, and their dysregulation has been implicated in a variety of diseases, including cancer, diabetes, and autoimmune disorders.
Eigenschaften
IUPAC Name |
3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2S/c16-11-5-7-12(8-6-11)19-10-9-17-13-3-1-2-4-14(13)20-15(17)18/h1-8H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMFPRJMEPDPPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CCOC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B352914.png)
![5-[(4-Methylphenyl)amino]-3-[(4-nitrophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B352917.png)
![3-[(5Z)-5-[(2-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B352918.png)
![Methyl 3-({5-[(4-methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352919.png)
![Methyl 3-({5-[(2-methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352920.png)
![3-[(5-{2-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B352922.png)

![Methyl 3-({5-[(4-ethoxyphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352925.png)
![2-(2-{2-[(5-Bromothiophen-2-yl)methylidene]hydrazin-1-ylidene}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B352931.png)
![Methyl 2-indolo[3,2-b]quinoxalin-6-ylacetate](/img/structure/B352936.png)

![2-{(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B352946.png)

![N-(1-adamantyl)-4-[4-(benzenesulfonyl)piperazin-1-yl]-3-nitrobenzamide](/img/structure/B352955.png)